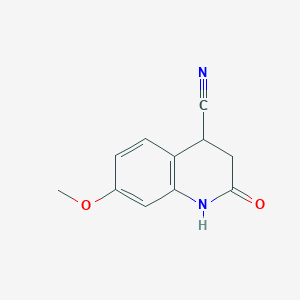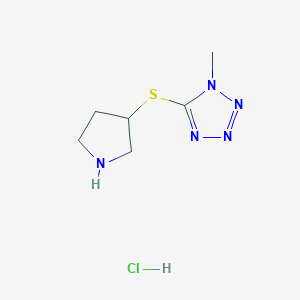![molecular formula C12H14N2O3 B1457869 Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 23699-62-9](/img/structure/B1457869.png)
Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.255 .
Molecular Structure Analysis
The InChI code for Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is 1S/C12H14N2O3/c1-3-16-11-6-5-8-9 (14-11)7-10 (13-8)12 (15)17-4-2/h5-7,13H,3-4H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- A study by Toja et al. (1986) focused on synthesizing a series of pyrrolopyridine analogs demonstrating antibacterial activity, derived from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, highlighting the compound's utility in creating biologically active molecules (Toja et al., 1986).
Efficient Synthesis of N-fused Heterocycles
- Ghaedi et al. (2015) reported an efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, showcasing the compound's role in the preparation of new N-fused heterocycles (Ghaedi et al., 2015).
Photophysical Properties and Applications
- Bozkurt and Doğan (2018) explored the photophysical properties of a novel 4-aza-indole derivative, including ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, revealing reverse solvatochromism and potential applications as a labeling agent in bio-analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Novel Synthetic Pathways
- Research by Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in cross-coupling reactions to synthesize condensed pyrazoles, demonstrating the compound's utility in creating diverse heterocyclic structures (Arbačiauskienė et al., 2011).
Microwave-Assisted Synthesis
- Milosevic et al. (2015) discussed the microwave-assisted synthesis of carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, highlighting efficient synthesis methods for carboxamide derivatives (Milosevic et al., 2015).
Antioxidant Activity
- Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and investigated its derivatives for antioxidant activity, suggesting potential therapeutic applications (Zaki et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-11-6-5-8-9(14-11)7-10(13-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBMXBYQIXXILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)NC(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457787.png)
![2-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457788.png)
![4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457789.png)

![4-Chloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1457791.png)


![2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B1457797.png)


![2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1457803.png)


